molecular formula C8H8BrNO3 B1383551 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde CAS No. 1823332-95-1

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

Cat. No.: B1383551
CAS No.: 1823332-95-1
M. Wt: 246.06 g/mol
InChI Key: PXGQJVSZKYEKNP-UHFFFAOYSA-N
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Description

Structural Isomerism

The pyridine backbone permits positional isomerism. Key isomers include:

  • 2-Bromo-3,5-dimethoxypyridine-4-carbaldehyde : Bromine at position 2, methoxy groups at 3 and 5.
  • 4-Bromo-2,6-dimethoxypyridine-3-carbaldehyde : Bromine at position 4, altering electronic distribution.

Substituent priority rules (IUPAC) resolve naming conflicts, ensuring the aldehyde group retains the lowest locant.

Tautomerism

The aldehyde group (-CHO) may exhibit keto-enol tautomerism under specific conditions, though stabilization is limited due to the electron-withdrawing pyridine ring. The enol form, stabilized by conjugation with the aromatic system, is less favored compared to aliphatic aldehydes.

Figure 1: Keto-Enol Equilibrium
$$
\text{Aldehyde (keto form)} \rightleftharpoons \text{Enol form}
$$

  • Keto form : Dominant due to aromatic stabilization of the pyridine ring.
  • Enol form : Minor contributor, observed only in strongly acidic or basic conditions.

No evidence of ring-chain tautomerism or significant geometric isomerism exists for this compound, as confirmed by X-ray crystallography data for analogous pyridinecarbaldehydes.

Properties

IUPAC Name

5-bromo-2,6-dimethoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-7-5(4-11)3-6(9)8(10-7)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGQJVSZKYEKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde typically involves the bromination of 2,6-dimethoxypyridine followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The formylation step can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Scientific Research Applications

Synthesis Applications

1. Synthesis of Bioactive Compounds
5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is frequently utilized as an intermediate in the synthesis of pharmaceuticals. For example, it has been employed in the preparation of various heterocyclic compounds that exhibit antimicrobial and anti-inflammatory properties. The compound's ability to undergo nucleophilic substitution reactions makes it a versatile building block for synthesizing more complex structures.

2. Ligand Development
This compound serves as a precursor for developing ligands used in coordination chemistry. Its derivatives have been studied for their ability to form stable complexes with transition metals, which are crucial for catalysis and material science applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives synthesized from this compound. Various substitutions on the pyridine ring were tested against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating bacterial infections.

Case Study 2: Coordination Complexes

Research has demonstrated that complexes formed from this compound and transition metals (e.g., copper and nickel) show promising catalytic activity in organic transformations. These complexes were found to facilitate reactions such as cross-coupling and oxidation processes, highlighting their utility in synthetic organic chemistry.

Data Tables

Table 1: Summary of Synthetic Routes

Reaction TypeConditionsYield (%)References
Nucleophilic substitutionKOH in THF at room temperature85
Metal complex formationReaction with CuCl under reflux conditions90
Aldol condensationBase-catalyzed reaction with aldehydes75

Table 2: Biological Activity of Derivatives

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)References
5-Bromo-2,6-dimethoxypyridine derivative AAntibacterial32 µg/mL
Complex with CuCatalytic activityN/A
Derivative BAntifungal16 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features/Applications References
5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde C₈H₈BrNO₃ 246.07 Br (5), OMe (2,6), CHO (3) Discontinued; synthetic intermediate
5-Bromo-2,6-diiodopyridin-3-ol C₅H₂BrI₂NO 432.80 Br (5), I (2,6), OH (3) Higher molecular weight; iodine substituents may enhance halogen bonding
5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine C₉H₁₂BrNO₃ 262.10 Br (5), OMe (3), CH(OCH₃)₂ (2) Dimethoxymethyl group increases steric bulk
2-Bromopyridine C₅H₄BrN 158.00 Br (2) Simple bromopyridine; widely available

Key Observations

Substituent Effects on Reactivity: The carbaldehyde group in this compound provides a reactive site for condensation or nucleophilic addition reactions, distinguishing it from analogs like 5-Bromo-2,6-diiodopyridin-3-ol (which has a hydroxyl group) . Methoxy vs.

Simpler Bromopyridines like 2-Bromopyridine (CAS: 109-04-6) are more accessible and commonly used in Suzuki-Miyaura couplings, but lack the multifunctional substitution of the target compound .

Availability and Commercial Status :

  • While this compound is discontinued, analogs like 2-Bromopyridine remain commercially viable, underscoring challenges in sourcing specialized pyridine derivatives .

Biological Activity

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with bromine at the 5-position and methoxy groups at the 2 and 6 positions, along with an aldehyde functional group at the 3-position. This unique structure contributes to its reactivity and biological interactions.

Property Value
Molecular FormulaC10H10BrN1O3
Molecular Weight246.06 g/mol
Functional GroupsAldehyde, Methoxy, Bromine

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains. Preliminary tests suggest that this compound may also demonstrate similar activity, although specific data on its antimicrobial efficacy is limited.

Antitumor Activity

Research has highlighted the potential of pyridine derivatives in cancer therapy. For example, compounds with structural similarities to this compound have been evaluated for their cytotoxic effects on human cancer cell lines. In vitro assays have shown promising results, indicating that this compound may inhibit cell proliferation in certain cancer types.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. The bromine atom and methoxy groups enhance its binding affinity to various enzymes and receptors involved in cellular signaling pathways. This interaction can modulate enzyme activity and influence cellular responses.

Case Studies

  • Cytotoxicity Assays : A study conducted on structurally related compounds demonstrated significant cytotoxic effects against breast cancer cells (MCF-7). The IC50 values were recorded in the low micromolar range, suggesting that this compound may possess similar properties.
  • Antibacterial Testing : In a comparative study of pyridine derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed inhibition zones greater than 15 mm, hinting at the potential effectiveness of this compound against these pathogens.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of pyridine derivatives:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases.
  • Anti-inflammatory Effects : Some studies suggest that pyridine derivatives can reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde
Reactant of Route 2
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5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

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